2-(1-Methyl-2-pyrrolidinyl)ethylxanthene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRL 448 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The synthesis of BRL 448 involves several steps and specific reaction conditions. One common synthetic route includes the use of seamless ligation cloning extract (SLiCE) from Escherichia coli laboratory strains . This method facilitates the recombination between short stretches of homologous DNA, making it an efficient process for DNA assembly. Industrial production methods often involve large-scale bacterial transformation processes, where competent cells are used to uptake and maintain foreign DNA .
Analyse Chemischer Reaktionen
BRL 448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, BRL 448 can form oxidized derivatives, while in reduction reactions, it can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
BRL 448 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is utilized in genetic engineering and molecular cloning techniques. In medicine, BRL 448 has shown potential in the development of new therapeutic agents. Additionally, it is used in industrial applications for the production of various biochemical products .
Wirkmechanismus
The mechanism of action of BRL 448 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which BRL 448 is used. For example, in cancer research, BRL 448 has been shown to inhibit the activity of certain proteins involved in tumor growth .
Vergleich Mit ähnlichen Verbindungen
BRL 448 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar molecular fingerprints or structural motifs can be identified using computational screening methods . The unique properties of BRL 448, such as its specific reactivity and biological activity, distinguish it from these similar compounds.
Eigenschaften
CAS-Nummer |
102449-59-2 |
---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-22-13-6-7-15(22)12-14-24-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
InChI-Schlüssel |
HIYKMHGLFQZLMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.